molecular formula C7H10N2O2S B15047725 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid

3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid

Cat. No.: B15047725
M. Wt: 186.23 g/mol
InChI Key: DEXQLZAOQLYUII-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid is an organic compound with the molecular formula C7H10N2O2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various thiazole derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-7(12-3-9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)

InChI Key

DEXQLZAOQLYUII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(CC(=O)O)N

Origin of Product

United States

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